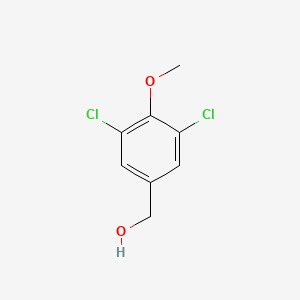

(3,5-Dichloro-4-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(3,5-dichloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXJHWOAICEPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Dichloro-4-methoxyphenyl)methanol: A Core Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Single Molecule

While the specific discovery and historical timeline of (3,5-Dichloro-4-methoxyphenyl)methanol are not extensively documented in scientific literature, the true significance of this compound lies not in its individual history, but in the power of its core structural motif. The 3,5-dichloro-4-methoxyphenyl scaffold is a recurring and influential feature in modern medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for developing potent and selective therapeutic agents. This guide delves into the synthetic accessibility of this scaffold, the rationale behind its use in drug design, and its pivotal role in the development of innovative therapeutics, exemplified by the clinical-stage molecule, Resmetirom (MGL-3196). For drug development professionals, understanding the synthesis and application of this moiety offers critical insights into contemporary lead optimization strategies.

The Strategic Importance of the 3,5-Dichloro-4-methoxyphenyl Moiety

The substitution pattern of the (3,5-Dichloro-4-methoxyphenyl) group is not arbitrary; it is a carefully considered arrangement that can profoundly influence a molecule's pharmacological properties. The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry, sometimes referred to as the "magic chloro" effect.[1][2] There are over 250 FDA-approved drugs that contain chlorine, a testament to its utility.[1][2]

Chlorine atoms can dramatically alter a molecule's profile in several key ways:

-

Potency Enhancement: The simple substitution of a hydrogen atom with chlorine can lead to remarkable improvements in binding affinity and biological potency, in some cases by several orders of magnitude.[1][2]

-

Metabolic Stability: Chlorine atoms can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This increases the molecule's half-life and overall exposure in the body.

-

Physicochemical Properties: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functional groups and alter the molecule's overall electronic distribution, which can be crucial for target engagement.[3] It also increases lipophilicity, which can enhance membrane permeability.

-

Binding Interactions: Chlorine is capable of forming halogen bonds, a type of non-covalent interaction with protein targets that can contribute significantly to binding affinity and selectivity.

The 3,5-dichloro pattern, in particular, provides steric bulk around the central phenyl ring and can enforce a specific conformation on the molecule, which may be favorable for binding to a biological target. The para-methoxy group, meanwhile, can act as a hydrogen bond acceptor and influence solubility and electronic properties. This combination of features makes the (3,5-Dichloro-4-methoxyphenyl) moiety a privileged scaffold in the design of targeted therapies.

Synthetic Strategies and Methodologies

The synthesis of this compound can be achieved through a logical and robust multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the preparation of a key intermediate, 3,5-dichloro-4-methoxybenzoic acid, followed by its reduction.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This procedure outlines the methylation of the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid. This step is critical for establishing the methoxy substitution pattern of the target molecule.

Rationale: The use of potassium carbonate (K₂CO₃) as a base is to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This negatively charged oxygen is a potent nucleophile that readily attacks the electrophilic methyl group of iodomethane via an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion highly reactive.

Step-by-Step Methodology: [4]

-

To a 200 mL round-bottom flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).

-

Add 30 mL of dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add iodomethane (CH₃I, 48.31 mmol) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the starting material is consumed, cool the reaction to room temperature and add 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield methyl 3,5-dichloro-4-methoxybenzoate.

| Intermediate | Molecular Weight ( g/mol ) | Key Role |

| 3,5-Dichloro-4-hydroxybenzoic acid | 207.01 | Starting material with the dichloro pattern |

| Methyl 3,5-dichloro-4-methoxybenzoate | 235.05 | Key intermediate with the desired ester and methoxy groups |

Experimental Protocol 2: Reduction to this compound

This final step involves the reduction of the methyl ester to the primary alcohol, yielding the target compound.

Rationale: Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly used for the conversion of esters to alcohols.[5] It is typically used at low temperatures (e.g., 0°C to room temperature) to control its reactivity and prevent over-reduction or side reactions. The reaction is performed under an inert atmosphere (argon) to prevent quenching of the highly reactive DIBAL-H by atmospheric moisture.

Step-by-Step Methodology: [5]

-

Dissolve methyl 3,5-dichloro-4-methoxybenzoate (e.g., 0.37 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add DIBAL-H (1.0 M solution in THF, 5 mL) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours in the dark.

-

Upon completion (monitored by TLC), carefully quench the reaction at 0°C by the slow, dropwise addition of methanol (10 mL).

-

Acidify the mixture with 0.1 M HCl (50 mL) to dissolve the aluminum salts.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Case Study: The Role of the Moiety in MGL-3196 (Resmetirom)

The therapeutic potential of the (3,5-Dichloro-4-methoxyphenyl) scaffold is prominently displayed in the drug candidate Resmetirom (MGL-3196) . Resmetirom is a liver-directed, orally active, and highly selective agonist for the Thyroid Hormone Receptor β (TR-β).[6][7] It is in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.[6][7]

Mechanism of Action: TR-β Agonism

Thyroid hormones are essential for regulating metabolism.[8] Their effects are mediated by two main receptor isoforms, TR-α and TR-β.[9] While TR-α is widely distributed, TR-β is predominantly expressed in the liver.[9] The beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides, are primarily mediated through TR-β activation.[9] Conversely, adverse effects, such as cardiac effects, are often associated with TR-α activation.

Resmetirom's design as a selective TR-β agonist is a strategic effort to harness the therapeutic benefits of thyroid hormone action in the liver while avoiding systemic side effects.[6][9] The (3,5-Dichloro-4-methoxyphenyl) portion of the Resmetirom molecule plays a crucial role in its ability to bind effectively and selectively to the TR-β ligand-binding pocket.[10]

Signaling Pathway of TR-β Activation

Upon binding of an agonist like Resmetirom, the TR-β receptor undergoes a conformational change. It typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[8] This binding event modulates gene transcription, leading to:

-

Increased expression of genes involved in cholesterol metabolism and clearance.

-

Enhanced fatty acid oxidation in the liver.

-

Reduced lipotoxicity.

This cascade of events addresses the underlying pathophysiology of NASH and associated metabolic disorders.

Caption: Simplified signaling pathway of Resmetirom (MGL-3196) via TR-β activation.

Conclusion

This compound, while not a widely known compound in its own right, represents a highly valuable and strategically important chemical scaffold. Its synthesis is achievable through established organic chemistry reactions, and its core structure provides a powerful platform for designing potent and selective drug candidates. The successful development of molecules like Resmetirom underscores the profound impact that careful consideration of halogenation and substitution patterns can have on therapeutic outcomes. For researchers in drug discovery, the (3,5-Dichloro-4-methoxyphenyl) moiety serves as a compelling example of how fundamental principles of medicinal chemistry can be translated into innovative treatments for complex metabolic diseases.

References

-

[Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[11][12][13]triazine-6-carbonitrile (MGL-3196) - ACS Publications]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 4. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 10. Molecular Dynamic Simulation To Reveal the Mechanism Underlying MGL-3196 Resistance to Thyroxine Receptor Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 12. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 13. Thyroid hormone receptor beta - Wikipedia [en.wikipedia.org]

The Biological Genesis of (3,5-Dichloro-4-methoxyphenyl)methanol: A Fungal Metabolite of Ecological Significance

Executive Summary

(3,5-Dichloro-4-methoxyphenyl)methanol, also known as 3,5-dichloro-p-anisyl alcohol, is a naturally occurring organohalogen compound. Contrary to the common perception of chlorinated aromatic compounds as solely anthropogenic pollutants, this molecule is a secondary metabolite biosynthesized by various species of basidiomycete fungi. This technical guide provides a comprehensive overview of the biological origin, biosynthesis, and biotransformation of this compound, with a focus on its production by the widespread wood-degrading fungus Hypholoma fasciculare. The ecological implications of its production and its potential relevance in drug discovery and development are also discussed.

Introduction: Nature's Halogenated Aromatics

The presence of halogenated organic compounds in the environment has long been associated with industrial activity. However, a significant and diverse array of over 2,450 organohalogens are of natural origin, produced by a wide range of organisms from bacteria to mammals.[1] Higher fungi, particularly the basidiomycetes, are prolific producers of these compounds, playing a crucial role in their natural biogeochemical cycles.[1] These fungal metabolites exhibit a variety of biological activities and are thought to be involved in ecological interactions, such as defense and communication.

This compound is a prominent example of a chlorinated aromatic metabolite produced by several species of basidiomycetes. Its discovery and characterization have challenged the paradigm of organohalogens as exclusively synthetic and have opened new avenues of research into their natural roles and potential applications.

Fungal Origin and Biosynthesis

This compound has been identified as a major secondary metabolite of several basidiomycete species, with Hypholoma fasciculare being a notable and well-studied producer.[1] This fungus is commonly found in temperate forests, where it plays a key role in the decomposition of wood. The production of this compound can reach significant concentrations in fungal cultures, with levels of up to 71.2 mg per liter reported in nitrogen-limited conditions.[1]

While the complete biosynthetic pathway of this compound in Hypholoma fasciculare has not been fully elucidated, a plausible pathway can be proposed based on our understanding of fungal secondary metabolism. The biosynthesis is believed to start from a simple aromatic precursor, which undergoes a series of enzymatic modifications, including chlorination and methylation.

Proposed Biosynthetic Pathway

The biosynthesis likely involves the following key steps:

-

Aromatic Precursor Synthesis: The pathway likely originates from the shikimate pathway, which produces aromatic amino acids that can be converted to simpler phenolic compounds.

-

Halogenation: The aromatic ring is chlorinated at two positions. This step is catalyzed by a halogenase enzyme, which incorporates chlorine atoms into the molecule. Fungal halogenases are a diverse group of enzymes, and the specific type involved in this pathway is yet to be definitively identified.

-

O-Methylation: The hydroxyl group on the aromatic ring is methylated to form a methoxy group, a reaction catalyzed by an O-methyltransferase.

-

Reduction: The final step is the reduction of a carbonyl group (likely a benzaldehyde) to a benzyl alcohol, yielding this compound.

digraph "Biosynthetic Pathway of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Aromatic Precursor\n(from Shikimate Pathway)"];

B [label="Chlorinated Intermediate"];

C [label="3,5-Dichloro-4-hydroxy-\nbenzaldehyde"];

D [label="(3,5-Dichloro-4-methoxyphenyl)\nmethanol"];

A -> B [label=" Halogenase "];

B -> C [label=" Oxidation "];

C -> D [label=" O-Methyltransferase,\nReduction "];

}

Caption: Biotransformation pathways of this compound.

Ecological Role and Potential Applications

The production of this compound and other chlorinated metabolites by fungi like Hypholoma fasciculare is believed to confer a competitive advantage in their natural habitat. These compounds exhibit antimicrobial properties and may play a role in deterring competing microorganisms during wood decomposition.

For researchers and drug development professionals, naturally occurring organohalogens represent a largely untapped source of chemical diversity. The unique structural features imparted by halogenation can significantly influence the biological activity of a molecule. While the specific pharmacological properties of this compound are not extensively studied, its biosynthesis by a common fungus highlights the potential for discovering novel bioactive compounds from fungal sources. Further investigation into the biological activities of this and related fungal metabolites could lead to the development of new therapeutic agents.

Experimental Protocols

Extraction of this compound from Fungal Culture

Objective: To isolate this compound from a liquid culture of Hypholoma fasciculare.

Materials:

-

Liquid culture of Hypholoma fasciculare

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Grow Hypholoma fasciculare in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Characterization

Objective: To identify and quantify this compound in the fungal extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy.

HPLC-MS Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 280 nm and ESI-MS in negative ion mode.

GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure.

Quantitative Data Summary

Parameter Value Reference Molecular Formula C₈H₈Cl₂O₂ [2] Molecular Weight 207.05 g/mol [2] Boiling Point 308.5°C at 760 mmHg [2] Flash Point 140.4°C [2] LogP 2.46 [2]

Conclusion

This compound serves as a compelling example of a naturally biosynthesized organohalogen. Its fungal origin and subsequent environmental transformations underscore the complex and often overlooked role of microorganisms in the natural cycling of halogenated compounds. For scientists in drug discovery and development, the study of such metabolites offers exciting opportunities to explore novel chemical scaffolds with potentially valuable biological activities. Further research into the biosynthesis and ecological functions of these fungal compounds will undoubtedly deepen our understanding of the chemical language of the natural world.

References

-

Verhagen, F. J. M., Swarts, H. J., Wijnberg, J. B. P. A., & Field, J. A. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(9), 3225–3231. [Link]

-

ChemSrc. (2023). 3,5-Dichloro-4-methoxybenzyl alcohol. [Link]

Sources

Methodological & Application

The Versatile Role of (3,5-Dichloro-4-methoxyphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Novel Building Block for Advanced Synthetic Strategies

In the landscape of organic synthesis, the quest for robust and versatile molecular tools is perpetual. (3,5-Dichloro-4-methoxyphenyl)methanol emerges as a significant, albeit specialized, reagent for the discerning chemist. Its unique electronic and steric properties, arising from the synergistic effect of the electron-donating methoxy group and the electron-withdrawing chloro substituents on the phenyl ring, render it a valuable asset in multi-step synthesis. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to facilitate its integration into complex synthetic workflows. While direct literature on this specific molecule is emerging, the protocols herein are built upon established principles of physical organic chemistry and extensive data from closely related analogues, particularly the widely-used p-methoxybenzyl (PMB) protecting group.

The strategic placement of two chlorine atoms ortho to the benzylic alcohol functionality introduces a level of acid stability greater than that of the parent PMB group. This nuanced reactivity allows for more controlled, orthogonal deprotection strategies, a cornerstone of modern protecting group chemistry. This guide will illuminate its utility as a protecting group for sensitive functionalities and as a robust, yet cleavable, linker for solid-phase synthesis.

Part 1: Synthesis of this compound

The accessibility of this key reagent is paramount. A reliable and scalable synthesis is achievable through the reduction of the corresponding commercially available aldehyde.

Protocol 1: Synthesis via Reduction of 3,5-Dichloro-4-methoxybenzaldehyde

This protocol outlines the straightforward and high-yielding reduction of 3,5-dichloro-4-methoxybenzaldehyde to the desired benzylic alcohol.

Reaction Scheme:

3,5-Dichloro-4-methoxybenzyl Alcohol: A Versatile Intermediate for Synthesis

Introduction

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups on aromatic scaffolds is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. 3,5-dichloro-4-methoxybenzyl alcohol, also known as 3,5-dichloro-p-anisyl alcohol, emerges as a valuable chemical intermediate, offering a unique combination of reactivity and stability. Its structure, featuring a primary benzylic alcohol for further functionalization and a sterically hindered, electron-rich aromatic ring, makes it a precursor to a variety of aldehydes, halides, ethers, and esters.

This guide provides a comprehensive overview of 3,5-dichloro-4-methoxybenzyl alcohol, detailing its synthesis, core reactivity, and practical applications. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.

Physicochemical Properties and Safety Data

Precise experimental data for 3,5-dichloro-4-methoxybenzyl alcohol is not widely published. The following table consolidates known information and provides estimated values based on structurally similar compounds, such as 3,5-dichloroanisole and 4-methoxybenzyl alcohol.

| Property | Value | Source/Basis |

| Chemical Name | 3,5-dichloro-4-methoxybenzyl alcohol | - |

| Synonyms | (3,5-dichloro-4-methoxyphenyl)methanol, 3,5-dichloro-p-anisyl alcohol | |

| [1]CAS Number | 4892-23-3 | |

| [1]Molecular Formula | C₈H₈Cl₂O₂ | - |

| Molecular Weight | 207.05 g/mol | Calculated |

| Appearance | White to off-white solid (Expected) | Analogy |

| Melting Point | > 40 °C (Estimated) | Based on 3,5-dichloroanisole (39-41 °C) |

| Boiling Point | > 260 °C (Estimated) | Based on 4-methoxybenzyl alcohol (259 °C) |

| Solubility | Soluble in methanol, ethanol, DCM, THF; Insoluble in water. | Chemical Principles |

Safety & Handling

Hazard Statement: Based on analogous structures like 3,5-dichlorosalicylaldehyde and 3,5-dichloro-4-hydroxybenzaldehyde, this compound should be handled as a hazardous substance. It is[2][3] expected to cause skin and serious eye irritation and may cause respiratory irritation.

Pr[2]ecautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult a comprehensive Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood.

Synthesis of the Intermediate

The most direct and reliable route to 3,5-dichloro-4-methoxybenzyl alcohol is through the reduction of its corresponding aldehyde, 3,5-dichloro-4-methoxybenzaldehyde. This aldehyde can, in turn, be synthesized from the commercially available 3,5-dichloro-4-hydroxybenzaldehyde via Williamson ether synthesis.

Proposed Synthetic Pathway

Protocol 1: Synthesis of 3,5-dichloro-4-methoxybenzyl alcohol

This protocol details the reduction of the aldehyde precursor using sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

-

3,5-dichloro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash aids in removing residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dichloro-4-methoxybenzyl alcohol.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Core Reactivity and Applications

The utility of 3,5-dichloro-4-methoxybenzyl alcohol as an intermediate stems from the reactivity of its primary alcohol functional group. It serves as a launchpad for creating more complex structures.

Application Note 1: Oxidation to 3,5-dichloro-4-methoxybenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational transformation. This [3]aldehyde is a valuable building block for synthesizing heterocycles and other pharmacophores through reactions like Wittig olefination, reductive amination, and aldol condensations. The electron-withdrawing chlorine atoms can influence the reactivity of the aldehyde group, making it a unique synthon compared to standard p-anisaldehyde.

[8]Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like chromic acid.

Materials:

-

3,5-dichloro-4-methoxybenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or Celite® (optional)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Setup: In a dry round-bottom flask, prepare a suspension of PCC (1.5 eq) in anhydrous DCM (approx. 15 mL per gram of alcohol).

-

Addition: Dissolve 3,5-dichloro-4-methoxybenzyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn dark and thick. Monitor by TLC for the disappearance of the starting alcohol.

-

Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

-

Filtration: Pass the mixture through a short plug of silica gel (and Celite® if desired) to filter off the dark chromium residues. Wash the plug thoroughly with diethyl ether. Causality Note: This filtration is the most critical step for purification. A well-packed plug prevents chromium contamination of the final product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude aldehyde can be further purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield pure 3,5-dichloro-4-methoxybenzaldehyde.

Application Note 2: Conversion to Benzyl Halides for Alkylation & Protection

Converting the alcohol to a more reactive benzyl halide (chloride or bromide) transforms it into a potent electrophile. This [6]intermediate, 3,5-dichloro-4-methoxybenzyl chloride/bromide, can be used for:

-

O-Alkylation: To protect hydroxyl groups in complex molecules like carbohydrates and polyols. The resulting ether is analogous to the widely used p-methoxybenzyl (PMB) ether. The t[2][7]wo chlorine atoms render the benzyl group more electron-deficient, which is expected to increase its stability towards acidic conditions compared to a standard PMB group. Deprotection can still be achieved via oxidative cleavage (e.g., with DDQ) or hydrogenolysis.

-

[8][9]N-Alkylation: To introduce the substituted benzyl group onto primary and secondary amines, a common step in the synthesis of pharmaceutical scaffolds.

[8]Protocol 3: Synthesis of 3,5-dichloro-4-methoxybenzyl chloride

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to chlorides. The r[4]eaction is typically clean, with gaseous byproducts (SO₂ and HCl) that can be easily removed.

Materials:

-

3,5-dichloro-4-methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or DCM

-

Pyridine (catalytic amount, optional)

-

Round-bottom flask, magnetic stirrer, reflux condenser, drying tube

Procedure:

-

Dissolution: Dissolve 3,5-dichloro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a drying tube.

-

Addition of Reagent: Cool the solution to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction, but it is often not necessary.

-

Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC.

-

Concentration: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Safety Note: Thionyl chloride is corrosive and reacts violently with water. The distillation apparatus should be equipped with a trap containing a sodium hydroxide solution to neutralize the vapors.

-

Isolation: The resulting crude 3,5-dichloro-4-methoxybenzyl chloride is often of sufficient purity for subsequent reactions. If needed, it can be purified by vacuum distillation or recrystallization, though it may be unstable to chromatography.

References

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Slideshare. (n.d.). NaBH4. Retrieved from [Link]

-

Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

PubChem. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

-

Gan, L. (2016). Facile one-pot synthesis of anisaldehyde. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisaldehyde p-methoxybenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrotriazi[2][10][11]ne-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist... Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 105-13-5 | Chemical Name : 4-Methoxybenzyl Alcohol. Retrieved from [Link]

Sources

- 1. 3,5-Dichloro-p-anisyl alcohol | CAS 4892-23-3 [daltonresearchmolecules.com]

- 2. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3. NaBH4 | PPT [slideshare.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 7. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. scribd.com [scribd.com]

The Strategic Utility of (3,5-Dichloro-4-methoxyphenyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. (3,5-Dichloro-4-methoxyphenyl)methanol, a halogenated aromatic alcohol, represents a key synthetic intermediate whose structural motifs are found in a variety of biologically active compounds. The presence of chlorine atoms and a methoxy group on the phenyl ring offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it an attractive scaffold for drug design.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its conversion into more complex intermediates, and its role in the construction of bioactive molecules. The protocols and discussions herein are intended to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block in their research endeavors.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary application of this compound in medicinal chemistry is as a precursor to other key synthetic intermediates, most notably 3,5-dichloro-4-methoxybenzylamine. This amine is a crucial component in the synthesis of various therapeutic agents. The conversion of the benzyl alcohol to the benzylamine is a fundamental transformation that unlocks a plethora of synthetic possibilities.

The rationale behind the use of the 3,5-dichloro-4-methoxyphenyl motif lies in the ability of the chlorine atoms to modulate the electronic properties of the ring and provide points for potential metabolic blocking, thereby enhancing the pharmacokinetic profile of a drug candidate. The methoxy group can participate in hydrogen bonding interactions with biological targets and influence the overall solubility and lipophilicity of the molecule.

Synthetic Protocols and Methodologies

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor like 4-hydroxybenzaldehyde. The following protocol is a representative, literature-informed approach.

Step 1: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

The synthesis of the key aldehyde intermediate can be accomplished by chlorination of 4-hydroxybenzaldehyde followed by methylation. Analogous procedures for similar transformations are well-documented in the chemical literature[1][2].

-

Reaction: Chlorination of 4-hydroxybenzaldehyde followed by methylation.

-

Rationale: This two-step sequence introduces the desired chlorine and methoxy functionalities onto the aromatic ring. The initial halogenation at the positions ortho to the hydroxyl group is facilitated by the activating nature of the hydroxyl group. Subsequent methylation of the hydroxyl group yields the target aldehyde.

Protocol: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

| Reagent/Solvent | Molecular Weight | Moles | Quantity |

| 4-Hydroxybenzaldehyde | 122.12 g/mol | 1.0 eq | - |

| Sulfuryl chloride (SO2Cl2) | 134.97 g/mol | 2.2 eq | - |

| Dichloromethane (DCM) | - | - | - |

| Dimethyl sulfate (DMS) | 126.13 g/mol | 1.5 eq | - |

| Sodium hydroxide (NaOH) | 40.00 g/mol | 2.0 eq | - |

| Water | - | - | - |

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichloro-4-hydroxybenzaldehyde.

-

Dissolve the crude product in a suitable solvent such as acetone or methanol.

-

Add sodium hydroxide (2.0 equivalents) and stir until a homogenous solution is formed.

-

Add dimethyl sulfate (1.5 equivalents) dropwise and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dichloro-4-methoxybenzaldehyde[3].

Step 2: Reduction to this compound

The reduction of the aldehyde to the corresponding benzyl alcohol is a standard and high-yielding transformation.

-

Reaction: Aldehyde reduction.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting other functional groups on the aromatic ring.

Protocol: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Moles | Quantity |

| 3,5-Dichloro-4-methoxybenzaldehyde | 205.03 g/mol | 1.0 eq | - |

| Sodium borohydride (NaBH4) | 37.83 g/mol | 1.5 eq | - |

| Methanol | - | - | - |

Procedure:

-

Dissolve 3,5-dichloro-4-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as a solid. The product can be further purified by recrystallization.

Caption: Synthetic pathway to this compound.

Part 2: Conversion to 3,5-Dichloro-4-methoxybenzylamine

The conversion of the benzyl alcohol to the corresponding amine is a critical step in unlocking its utility as a medicinal chemistry building block. A common route involves the conversion of the alcohol to a leaving group (e.g., a benzyl halide) followed by nucleophilic substitution with an amine source. An alternative is the direct conversion of the corresponding aldehyde to the amine. A published procedure describes the synthesis of 3,5-dichloro-4-methoxybenzylamine from 3,5-dichloro-4-methoxybenzaldehyde methoxime[4].

Protocol: Synthesis of 3,5-Dichloro-4-methoxybenzylamine (from the aldehyde methoxime)

| Reagent/Solvent | Molecular Weight | Moles | Quantity |

| 3,5-Dichloro-4-methoxybenzaldehyde methoxime | 234.07 g/mol | 1.0 eq | 10.7 g (46 mmol) |

| Tetrahydrofuran (THF), freshly distilled | - | - | 60 mL |

| Borane-THF complex (0.98 M) | - | - | 47 mL |

| Water | - | - | 20 mL |

| 20% aq. Sodium hydroxide | - | - | 20 mL |

| Diethyl ether | - | - | - |

| 3N Hydrochloric acid | - | - | - |

| 50% aq. Sodium hydroxide | - | - | - |

Procedure:

-

Cool a solution of 3,5-dichloro-4-methoxybenzaldehyde methoxime (10.7 g, 46 mmol) in freshly distilled THF (60 mL) to 0 °C.

-

Add 47 mL of 0.98 M borane in THF to the stirred solution.

-

Heat the resulting mixture under reflux for 2 hours.

-

Cool the mixture and add water (20 mL) followed by 20% aqueous sodium hydroxide (20 mL).

-

Heat the mixture under reflux for an additional 2 hours.

-

Cool the mixture and extract twice with diethyl ether.

-

Extract the combined organic layers with 3N HCl.

-

Make the aqueous layer basic with 50% aqueous sodium hydroxide.

-

Extract the product into diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield 3,5-dichloro-4-methoxybenzylamine as a pale yellow oil (6.11 g, 65% yield)[4].

Caption: Synthetic route to 3,5-Dichloro-4-methoxybenzylamine.

Case Study: The Role of a Related Scaffold in the Synthesis of Avanafil, a PDE5 Inhibitor

While a specific, marketed drug directly incorporating the 3,5-dichloro-4-methoxyphenyl)methanol moiety is not readily found in the public domain, the closely related compound, 3-chloro-4-methoxybenzenemethanamine, is a critical starting material in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction[5][6]. This case study serves as an excellent illustration of the utility of this structural class in medicinal chemistry.

Mechanism of Action: PDE5 Inhibition

Avanafil functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation, increased blood flow, and consequently, an erection.[5]

Caption: Simplified signaling pathway of PDE5 inhibition by Avanafil.

Synthesis of Avanafil: A Key Role for the Benzylamine Moiety

The synthesis of Avanafil involves the coupling of 3-chloro-4-methoxybenzenemethanamine with a pyrimidine derivative. The benzylamine moiety forms a crucial part of the final drug structure, highlighting the importance of this building block.

Illustrative Synthetic Step:

The synthesis of Avanafil involves the reaction of 3-chloro-4-methoxybenzylamine with a suitably functionalized pyrimidine core. This is typically an amination reaction where the nitrogen of the benzylamine acts as a nucleophile.

Protocol: Illustrative Amination Step in Avanafil Synthesis

| Reagent/Solvent | Rationale |

| 3-Chloro-4-methoxybenzylamine | The key building block providing the substituted benzyl moiety. |

| 4-Chloro-2-(pyrimidin-2-ylamino)pyrimidine derivative | The heterocyclic core of Avanafil with a leaving group for nucleophilic aromatic substitution. |

| Diisopropylethylamine (DIPEA) | A non-nucleophilic base to scavenge the HCl generated during the reaction. |

| N,N-Dimethylformamide (DMF) or similar polar aprotic solvent | A suitable solvent to dissolve the reactants and facilitate the reaction. |

Procedure (Conceptual):

-

To a solution of the 4-chloropyrimidine derivative in DMF, add 3-chloro-4-methoxybenzylamine and DIPEA.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.

This key step demonstrates the direct incorporation of the substituted benzylamine scaffold into the final drug molecule. The 3,5-dichloro analogue would be expected to behave similarly in such synthetic transformations, offering an alternative substitution pattern for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its role as a precursor to the corresponding benzylamine open up avenues for the creation of diverse molecular scaffolds. The strategic incorporation of the 3,5-dichloro-4-methoxyphenyl motif can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The case study of Avanafil, which utilizes a closely related building block, underscores the significance of this structural class in the development of modern therapeutics. As the quest for novel and effective drugs continues, the exploration of unique building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

- Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. CN113429276A.

- Synthesis of 3,4,5-Trimethoxybenzaldehyde

- Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. (2022). Scientific Reports, 12(1), 1888.

- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. EP0155335A1.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 11-37.

- Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2679-2701.

- 3,5-Dichloro-4-methoxybenzaldehyde. PubChem.

- 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. (2021).

- Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid.

- Synthesis method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.

- Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine. PrepChem.com.

- Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (2005).

- Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Benchchem.

- DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. (2019). Progress in Neurobiology, 175, 54-73.

Sources

- 1. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 3. 3,5-Dichloro-4-methoxybenzaldehyde | C8H6Cl2O2 | CID 883207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3,5-Dichloro-4-methoxyphenyl)methanol

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the synthesis, characterization, and potential applications of (3,5-Dichloro-4-methoxyphenyl)methanol (CAS No. 4892-23-3). This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block in organic synthesis and medicinal chemistry. We will delve into the rationale behind the synthetic protocols, key analytical characterization methods, and explore the potential utility of this molecule based on the influence of its structural motifs.

Introduction and Scientific Context

This compound is a substituted benzyl alcohol that holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of a dichlorinated phenyl ring and a methoxy group provides a unique combination of steric and electronic properties that can be exploited in drug design and materials science.

The strategic placement of chlorine atoms on an aromatic ring can significantly modulate a molecule's biological activity. Halogen atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding[1]. The methoxy group, a common substituent in natural products and pharmaceuticals, can also impact a molecule's physicochemical properties and target engagement[2]. The combination of these functional groups in this compound makes it an intriguing scaffold for the development of novel compounds with potential therapeutic applications.

This guide will provide a robust protocol for the synthesis of this compound from its corresponding aldehyde, detail its analytical characterization, and discuss its potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical.

| Property | Value | Source |

| CAS Number | 4892-23-3 | [3] |

| Molecular Formula | C₈H₈Cl₂O₂ | [4] |

| Molecular Weight | 207.05 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | ≥98% (typical) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the hazard statements for this compound and structurally similar chemicals, the following precautions are advised[4][5][6]:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For more comprehensive safety information, it is highly recommended to consult a full Safety Data Sheet (SDS) from the supplier.

Synthetic Protocols

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3,5-dichloro-4-methoxybenzaldehyde. This two-step process, starting from a commercially available precursor, is detailed below.

Workflow for the Synthesis of this compound

Caption: Overall synthetic workflow from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

Rationale: The precursor aldehyde can be synthesized from the readily available 4-hydroxybenzaldehyde through a two-step process involving chlorination followed by methylation. Chlorination of the activated aromatic ring occurs at the ortho positions to the hydroxyl group. Subsequent methylation of the phenolic hydroxyl group yields the desired product.

Protocol:

-

Chlorination of 4-Hydroxybenzaldehyde:

-

In a fume hood, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (2 equivalents), to the solution while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring it into ice-water.

-

Collect the precipitated 3,5-dichloro-4-hydroxybenzaldehyde by filtration, wash with cold water, and dry.

-

Safety Note: This reaction should be performed with extreme caution in a well-ventilated fume hood as it evolves HCl gas.

-

-

Methylation of 3,5-Dichloro-4-hydroxybenzaldehyde:

-

Suspend 3,5-dichloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or methanol.

-

Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1-1.5 equivalents), dropwise to the suspension.

-

Reflux the reaction mixture with stirring until the starting material is consumed (monitor by TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-dichloro-4-methoxybenzaldehyde.

-

Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care using appropriate safety measures.

-

Step 2: Reduction of 3,5-Dichloro-4-methoxybenzaldehyde

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide.

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas[7][8].

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and borate esters.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

-

~7.3 ppm (s, 2H): Aromatic protons on the dichlorinated ring. Due to the symmetrical substitution, these protons are chemically equivalent and appear as a singlet.

-

~4.6 ppm (s, 2H): Benzylic protons of the -CH₂OH group. The singlet multiplicity indicates no adjacent protons.

-

~3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.

-

~2.0 ppm (br s, 1H): Proton of the hydroxyl (-OH) group. This peak can be broad and its chemical shift is concentration-dependent.

¹³C NMR (100 MHz, CDCl₃):

-

~153 ppm: Aromatic carbon attached to the methoxy group.

-

~138 ppm: Quaternary aromatic carbon attached to the benzylic alcohol.

-

~128 ppm: Aromatic carbons bearing the chlorine atoms.

-

~127 ppm: Aromatic CH carbons.

-

~64 ppm: Benzylic carbon (-CH₂OH).

-

~60 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 206 (for C₈H₈³⁵Cl₂O₂), 208 (for C₈H₈³⁵Cl³⁷ClO₂), and 210 (for C₈H₈³⁷Cl₂O₂) with an approximate intensity ratio of 9:6:1.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (-OH) to form a stable benzylic cation, and the loss of the entire hydroxymethyl group (-CH₂OH)[9][10].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy and methylene groups.

-

~1400-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1000-1300 cm⁻¹: C-O stretching vibrations of the alcohol and ether.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Potential Applications and Future Directions

This compound serves as a valuable building block for the synthesis of a variety of target molecules in medicinal chemistry and materials science.

Medicinal Chemistry

The dichlorinated and methoxylated phenyl motif is present in a number of biologically active compounds. This scaffold can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

-

Derivatization Workflow:

Caption: Potential derivatization pathways of the title compound.

-

As a Precursor for Bioactive Molecules: The benzylic alcohol can be oxidized to the corresponding aldehyde for use in imine and chalcone synthesis. It can also be converted to a benzyl halide for subsequent nucleophilic substitution reactions to introduce a variety of functional groups. The hydroxyl group itself can be esterified or etherified to generate libraries of compounds for biological screening.

Materials Science

The presence of chlorine atoms can impart flame-retardant properties, and the aromatic scaffold can be incorporated into polymers or other materials to modify their properties.

Conclusion

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound. The detailed protocols and analytical data will aid researchers in utilizing this versatile building block for their synthetic and drug discovery endeavors. The unique structural features of this compound offer exciting opportunities for the development of novel molecules with tailored properties.

References

-

Erickson, M. D. (2010). Applications of polychlorinated biphenyls. Environmental Science and Pollution Research, 17(5), 985-994. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13963309, (3,5-Dimethoxy-4-methylphenyl)methanol. [Link]

-

Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol. [Link]

-

Chemistry LibreTexts. (2015, September 23). Experiment 19: REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments). [Link]

-

Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.

-

El-Sayed, M. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. RSC Advances, 11(36), 22165-22180. [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

-

Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

Field, J. A., et al. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(5), 1770-1776. [Link]

-

ResearchGate. (n.d.). Biotransformation pathway of 3,5-dichloro-p-anisyl alcohol by...[Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. [Link]

-

Shimadzu. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

-

The Royal Society of Chemistry. (2017). Table of Contents - The Royal Society of Chemistry. [Link]

-

ScholarsArchive@OSU. (2012, July 3). Aerobic biotransformation of chlorinated aliphatic hydrocarbons by a benzyl alcohol grown mixed culture : cometabolism, mechanisms, kinetics and modeling. [Link]

-

ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

-

Old School Chemistry. (2021, March 17). Chlorination Aromatic Substitution Overview [Video]. YouTube. [Link]

-

ACS Publications. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

PubMed. (2018, February 2). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

-

Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

-

Scribd. (n.d.). Reduction of 4 Chloro | PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

ScholarWorks @ UTRGV. (n.d.). "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr.[Link]

-

National Center for Biotechnology Information. (2008). N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o948. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Crystal Structure and Biological Activity of 3-(2-Chloro-4-trifluoromethylphenoxy)benzoate [sioc-journal.cn]

- 3. echemi.com [echemi.com]

- 4. Polychlorinated Biphenyls (PCBs) | CASRN 1336-36-3 | DTXSID5024267 | IRIS | US EPA, ORD [iris.epa.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. murov.info [murov.info]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Study of 3,5-dichloro-4-methoxybenzyl Alcohol Biotransformation

Introduction: Unraveling the Metabolic Fate of a Halogenated Aromatic Compound

3,5-dichloro-4-methoxybenzyl alcohol is a halogenated aromatic compound of interest in various fields, from environmental science to drug discovery, due to its structural motifs that are common in a range of bioactive molecules and industrial chemicals. Understanding its biotransformation is crucial for assessing its pharmacokinetic profile, potential toxicity, and environmental persistence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the elucidation of the biotransformation pathways of 3,5-dichloro-4-methoxybenzyl alcohol.

Given the limited specific data on the mammalian metabolism of this compound, this guide synthesizes information from studies on closely related analogs and established principles of xenobiotic metabolism. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate crucial data on the metabolic fate of 3,5-dichloro-4-methoxybenzyl alcohol and similar compounds.

Predicted Biotransformation Pathways

Based on studies of analogous compounds, the biotransformation of 3,5-dichloro-4-methoxybenzyl alcohol is anticipated to proceed through several key enzymatic reactions. The primary pathways likely involve O-demethylation and oxidation of the benzyl alcohol moiety.

Anaerobic Biotransformation

Studies on the anaerobic biotransformation of the closely related compound 3,5-dichloro-p-anisyl alcohol have revealed a multi-step pathway that is likely predictive for 3,5-dichloro-4-methoxybenzyl alcohol.[1] The initial and key step is the demethylation of the methoxy group to yield a hydroxyl group.[1] This is followed by two divergent pathways:

-

Biotic Pathway: The resulting 3,5-dichloro-4-hydroxybenzyl alcohol is oxidized to 3,5-dichloro-4-hydroxybenzoic acid, which can then undergo decarboxylation to form 2,6-dichlorophenol.[1]

-

Abiotic Pathway: Under certain conditions, 3,5-dichloro-4-hydroxybenzyl alcohol can undergo a condensation reaction to form bis(3,5-dichloro-4-hydroxyphenyl)methane.[1]

Caption: Predicted anaerobic biotransformation pathway.

Putative Mammalian Biotransformation

In mammalian systems, the metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[2][3] For 3,5-dichloro-4-methoxybenzyl alcohol, two primary Phase I metabolic pathways can be hypothesized based on the metabolism of similar structures:

-

O-Demethylation: The methoxy group is a common target for CYP-mediated O-demethylation.[4][5][6][7] This reaction would yield 3,5-dichloro-4-hydroxybenzyl alcohol and formaldehyde. This initial metabolite can then be further oxidized.

-

Oxidation of the Benzyl Alcohol: The primary alcohol group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases, as well as CYPs, to first form the corresponding aldehyde (3,5-dichloro-4-methoxybenzaldehyde) and then the carboxylic acid (3,5-dichloro-4-methoxybenzoic acid).

These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate their excretion.[3][8]

Caption: Workflow for in vitro metabolism study.

3. Detailed Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 3,5-dichloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., methanol or DMSO) at a high concentration. The final solvent concentration in the incubation should be less than 1%.

-

On ice, prepare the incubation mixtures in microcentrifuge tubes or a 96-well plate. For a final volume of 200 µL:

-

158 µL of 0.1 M potassium phosphate buffer (pH 7.4)

-

2 µL of 3,5-dichloro-4-methoxybenzyl alcohol stock solution (to achieve a final concentration of, e.g., 1 µM)

-

20 µL of human liver microsomes (to achieve a final protein concentration of, e.g., 0.5 mg/mL)

-

-

-

Pre-incubation:

-

Vortex the mixtures gently and pre-incubate at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each tube.

-

Include negative controls:

-

No NADPH: Replace the NADPH regenerating system with buffer.

-

No microsomes: Replace the microsome suspension with buffer.

-

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

-

Protein Precipitation:

-

Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

-

4. Data Analysis:

-

Quantify the remaining parent compound and any formed metabolites at each time point using a validated LC-MS/MS method (see Protocol 2).

-

Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of 3,5-dichloro-4-methoxybenzyl alcohol and its putative metabolites. [9][10][11][12] 1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the parent compound and its more polar metabolites. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions (Example):

-

Ionization Mode: ESI positive or negative, to be optimized for each analyte.

-

Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for the parent compound and each potential metabolite. This involves identifying the precursor ion and suitable product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3,5-dichloro-4-methoxybenzyl alcohol | To be determined | To be determined |

| 3,5-dichloro-4-hydroxybenzyl alcohol | To be determined | To be determined |

| 3,5-dichloro-4-methoxybenzaldehyde | To be determined | To be determined |

| 3,5-dichloro-4-methoxybenzoic acid | To be determined | To be determined |

| Internal Standard | To be determined | To be determined |

4. Sample Preparation and Analysis:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into the same matrix as the study samples (e.g., quenched microsomal incubation buffer).

-

Process the standards, QCs, and study samples as described in Protocol 1.

-

Inject the processed samples onto the LC-MS/MS system.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentrations of the analytes in the study samples from the calibration curve.

Protocol 3: Synthesis of 3,5-dichloro-4-methoxybenzyl Alcohol